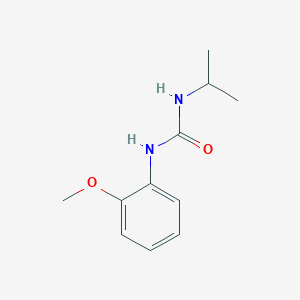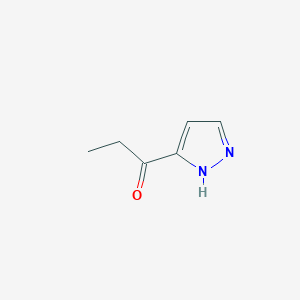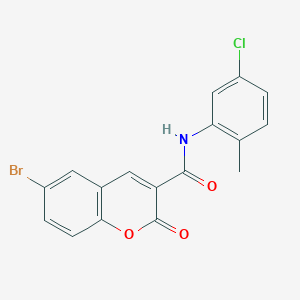
1-(2-Methoxyphenyl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-propan-2-ylurea, also known as MPPU, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of selective antagonists of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Mechanism of Action
MPU acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activity of this receptor, MPU can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. This modulation can lead to the normalization of abnormal neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
MPU has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. It can also increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. Additionally, MPU can modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPU is its selectivity for the mGluR7 receptor, which allows for precise modulation of neuronal activity. Additionally, MPU has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPU is relatively expensive compared to other research chemicals, which can limit its availability for lab experiments.
Future Directions
There are several future directions for research on MPU. One area of interest is the potential therapeutic applications of MPU in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of MPU in these disorders, as well as the optimal dosing and administration regimens. Another area of interest is the development of new analogs of MPU with improved pharmacokinetic and pharmacodynamic properties. These analogs could potentially have increased selectivity, potency, and solubility, which could make them more useful for lab experiments and potential clinical use. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPU and its effects on neuronal activity and plasticity.
Synthesis Methods
The synthesis of MPU involves several steps, starting from the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpropylamine to form 2-methoxy-N,N-dimethylpropanamide. This intermediate is then reacted with potassium tert-butoxide and tert-butyl isocyanate to form MPU. The overall yield of this synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
MPU has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting that it could be a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. MPU has also been shown to improve cognitive function and memory in animal models, indicating that it could be useful in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)